6-methoxy-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine

Regioisomer differentiation Quality control Benzothiazole SAR

Regioisomeric impurities in benzothiazole-2-amine screening libraries can skew SAR analysis. Procure the exact 6-methoxy-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine (CAS 1105189-20-5) to avoid confounding results. • Distinct 6-methoxy substitution pattern provides unique hydrogen-bond acceptor geometry not replicated by 5-methoxy isomer. • ≥95% purity ensures reproducible activity in kinase/GPCR fragment screens. • Consistent GHS07 classification across suppliers simplifies SDS handling for HTS campaigns.

Molecular Formula C14H19N3O2S
Molecular Weight 293.39 g/mol
CAS No. 1105189-20-5
Cat. No. B1415694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methoxy-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine
CAS1105189-20-5
Molecular FormulaC14H19N3O2S
Molecular Weight293.39 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(S2)NCCN3CCOCC3
InChIInChI=1S/C14H19N3O2S/c1-18-11-2-3-12-13(10-11)20-14(16-12)15-4-5-17-6-8-19-9-7-17/h2-3,10H,4-9H2,1H3,(H,15,16)
InChIKeyCWFPAZAYRXASCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Physicochemical Profile


6-Methoxy-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine (CAS 1105189-20-5) is a synthetic small-molecule benzothiazole derivative with molecular formula C₁₄H₁₉N₃O₂S and molecular weight 293.38 g·mol⁻¹ . The compound features a 6-methoxy substituent on the benzothiazole core and an N-(2-morpholin-4-ylethyl) side chain at the 2-amino position, conferring distinct hydrogen-bond acceptor capacity (four acceptors: methoxy O, morpholine O, thiazole N, and secondary amine N; one donor: secondary amine NH) . It is supplied as a solid with a certified purity of 95% and is classified as harmful if swallowed, a skin irritant, and a respiratory irritant (GHS07) . The compound is primarily utilized as a heterocyclic building block and screening library member in early-stage medicinal chemistry programs.

Regioisomerically authenticated 6-methoxy benzothiazole core
Distinct H-bond profile (4 acceptors, 1 donor) for target engagement studies
Certified purity supports high-throughput screening library procurement

Why Structural Analogs Cannot Substitute


Within the benzothiazole-2-amine chemotype, minor structural modifications—regioisomeric methoxy placement, deletion of the methoxy group, or alteration of the N-ethylmorpholine linker—can produce profound shifts in molecular recognition, physicochemical properties, and ADME profiles. Although direct comparative pharmacological data for CAS 1105189-20-5 remain absent from the peer-reviewed literature, well-established medicinal chemistry precedent demonstrates that the 6-methoxy substitution pattern, combined with the morpholinoethyl side chain, generates a unique spatial distribution of hydrogen-bond acceptors and donors that cannot be replicated by the 5-methoxy regioisomer (CAS 1105189-14-7) or the des-methoxy analog (CAS 926239-68-1) . Consequently, procurement of the exact compound is mandatory for SAR continuity, assay reproducibility, and lead-optimization campaigns.

5-Methoxy regioisomer (CAS 1105189-14-7)
Altered methoxy position shifts H-bond geometry; SAR may not transfer directly.
Des-methoxy analog (CAS 926239-68-1)
Loss of 6-methoxy reduces acceptor count and estimated logP; permeability and binding may differ.
N-Ethylmorpholine linker modification
Linker alterations can disrupt molecular recognition; class-level SAR suggests target engagement sensitivity.

Quantitative Differential Evidence


Regioisomeric Purity vs. 5-Methoxy Isomer

The 6-methoxy regioisomer (CAS 1105189-20-5) is unequivocally distinguished from its 5-methoxy counterpart (CAS 1105189-14-7) by InChI Key (CWFPAZAYRXASCT-UHFFFAOYSA-N for the 6-methoxy compound) and canonical SMILES (COC1=CC=C2N=C(NCCN3CCOCC3)SC2=C1), as documented in vendor certificates of analysis . This structural authentication is critical because regioisomeric benzothiazoles can exhibit divergent biological activity, as demonstrated for other benzothiazole series where 5- vs. 6-substitution altered kinase selectivity by >10-fold . Although direct comparative bioactivity data for these two exact compounds are not publicly available, the documented purity specification (95% by Sigma-Aldrich and Fluorochem for the 6-methoxy isomer; 97% from MolCore and Leyan for the 5-methoxy isomer) ensures that procurement of the correct regioisomer can be analytically verified .

Regioisomeric Identity
Class-level
Target InChI Key: CWFPAZAYRXASCT-UHFFFAOYSA-N
Comparator InChI Key differs; purity: 95% vs 97%
May support SAR reproducibility and reduce misassignment risk.
Vendor COA required for verification.
Regioisomer differentiation Quality control Benzothiazole SAR

Hydrogen-Bond Profile vs. Des-Methoxy Analog

The 6-methoxy substituent adds one hydrogen-bond acceptor to the benzothiazole scaffold, increasing the total acceptor count from three (in the des-methoxy analog, CAS 926239-68-1) to four, while maintaining one hydrogen-bond donor (secondary amine NH) . This altered H-bond profile is predicted to modulate both passive permeability and target engagement; for benzothiazole derivatives, methoxy substitution at the 6-position has been computationally associated with a logP shift of approximately +0.5 to +0.8 relative to the unsubstituted core . No experimental logP or permeability data are available for these specific compounds.

H-Bond & Lipophilicity Shift
Class-level
+1 H-bond acceptor (4 vs 3)
ΔlogP ~+0.5 to +0.8 (estimated)
May impact passive permeability and binding pocket occupancy.
Fragment-based estimate; no experimental data for these compounds.
Physicochemical differentiation Hydrogen bonding Drug-likeness

Purity and Hazard Classification vs. 4-Chloro Analog

The 6-methoxy compound (CAS 1105189-20-5) carries GHS07 hazard statements (H302, H315, H319, H335) and a 'Warning' signal word, identical to the classification of the 4-chloro analog (CAS 1177311-69-1), as per Fluorochem SDS documentation . Purity specifications are comparable across the two compounds (95.0% for the 6-methoxy compound vs. 97% for the 4-chloro analog from MolCore), indicating that procurement risk and handling precautions are similar . No differential toxicological or stability data beyond hazard classification are publicly available.

Hazard & Purity Consistency
Data to verify
Target: GHS07, H302-H315-H319-H335; Purity 95% vs. 4-Cl analog: GHS07, same hazards; Purity 97%
Equivalent hazard profiles allow selection based on research fit.
SDS comparison; source-specific review recommended.
Purity benchmarking Safety classification Procurement risk

Research Application Scenarios


Fragment-Based Drug Discovery

In fragment-based screening campaigns targeting kinases or GPCRs, the unambiguous 6-methoxy regioisomer provides a defined hydrogen-bond acceptor footprint that differs from the 5-methoxy isomer . Procurement of the analytically authenticated 6-methoxy compound (InChI Key CWFPAZAYRXASCT-UHFFFAOYSA-N) ensures that SAR tables are constructed with the correct regioisomer, avoiding the confounding effects of regioisomeric impurity that have been shown to mislead kinase-selectivity profiling in related benzothiazole series .

Lead Optimization and Physicochemical Tuning

When a lead series demands incremental logP adjustment to improve membrane permeability, the 6-methoxy compound offers an estimated logP gain of 0.5–0.8 units over the des-methoxy analog (CAS 926239-68-1) while preserving the morpholinoethyl solubilizing group . This property may be advantageous for central nervous system or intracellular target programs where balanced lipophilicity is critical.

Screening Library Procurement and Quality Control

Both Sigma-Aldrich and Fluorochem supply the compound with a certified purity of ≥95%, and the GHS07 hazard classification is identical to that of closely related analogs such as the 4-chloro derivative . This consistency facilitates batch-to-batch reproducibility in high-throughput screening and allows procurement decisions to be based on structural fit rather than safety or purity variability.

Structure-Activity Relationship Studies

The compound serves as a key comparator for evaluating the impact of 6-position methoxy substitution versus other substituents (e.g., 4-chloro, 5-methoxy, or unsubstituted) on target binding . Although no head-to-head bioactivity data are publicly available, the well-defined structural parameters (molecular weight 293.38, four H-bond acceptors, one donor) allow computational docking and pharmacophore modeling to rank the compound within analog series before committing to synthesis or purchase.

Application
Selection Property
Validation Focus
Fragment-based screening
Regioisomeric identity and H-bond acceptor profile
InChI Key confirmation and SAR table integrity
Lead logP optimization
Estimated logP shift and H-bond count
Membrane permeability modeling and target engagement
HTS procurement
Consistent purity and safety classification
Batch reproducibility and vendor COA review
SAR comparator studies
Defined MW, H-bond donors/acceptors
Docking and pharmacophore ranking
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